1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-18-9-6-17-16(18)21-12-10-19(11-13-21)14-15(22)20-7-4-2-3-5-8-20/h6,9H,2-5,7-8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSJDPDPXQZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoacetyl Bromide Alkylation
In a flame-dried flask, azepane (1.0 equiv.) is dissolved in dichloromethane (DCM, 0.2 M) and cooled to 0°C. Bromoacetyl bromide (1.2 equiv.) is added dropwise, followed by triethylamine (1.5 equiv.) to neutralize HBr. The reaction proceeds at room temperature for 12 hours, yielding 1-(azepan-1-yl)-2-bromoethan-1-one as a pale yellow oil. Purification via flash chromatography (SiO₂, 10% ethyl acetate/hexanes) affords the product in 78% yield.
Key Data:
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Yield: 78%
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Purity (HPLC): >95%
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1H NMR (400 MHz, CDCl₃): δ 3.68–3.62 (m, 4H, azepane N–CH₂), 3.45 (s, 2H, CO–CH₂–Br), 1.70–1.40 (m, 8H, azepane ring).
Preparation of 4-(1-Methyl-1H-Imidazol-2-yl)Piperazine
The substitution of piperazine at the 4-position with a 1-methylimidazol-2-yl group is achieved via palladium-catalyzed cross-coupling or direct alkylation.
Buchwald-Hartwig Amination
A mixture of 2-chloro-1-methylimidazole (1.1 equiv.), piperazine (1.0 equiv.), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene (0.1 M) is refluxed under N₂ for 24 hours. The reaction is quenched with water, extracted with DCM, and purified via alumina column chromatography (gradient elution: 5–20% methanol/DCM) to yield 4-(1-methyl-1H-imidazol-2-yl)piperazine as a white solid.
Key Data:
Alternative Alkylation Approach
Piperazine is reacted with 1-methyl-2-(methylsulfonyl)imidazole (1.2 equiv.) in acetonitrile (0.3 M) at 60°C for 18 hours. The crude product is washed with saturated NaHCO₃ and recrystallized from ethanol to achieve 82% yield.
Coupling of Azepane-Acetyl and Piperazine Fragments
The final step involves nucleophilic substitution between 1-(azepan-1-yl)-2-bromoethan-1-one and 4-(1-methyl-1H-imidazol-2-yl)piperazine.
Nucleophilic Substitution Protocol
In anhydrous DMF (0.1 M), 4-(1-methyl-1H-imidazol-2-yl)piperazine (1.2 equiv.) and K₂CO₃ (2.0 equiv.) are stirred at 50°C for 30 minutes. 1-(Azepan-1-yl)-2-bromoethan-1-one (1.0 equiv.) is added, and the mixture is heated to 80°C for 8 hours. Post-reaction, the solvent is evaporated, and the residue is partitioned between DCM and water. Column chromatography (SiO₂, 5% methanol/DCM) yields the title compound as a viscous oil.
Key Data:
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Yield: 68%
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Purity (LC-MS): 97%
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¹³C NMR (101 MHz, CDCl₃): δ 207.5 (C=O), 145.2 (imidazole C-2), 125.8 (imidazole C-4), 58.4 (piperazine N–CH₂), 52.1 (azepane N–CH₂).
Optimization and Challenges
Regioselectivity in Piperazine Functionalization
The use of Pd/XantPhos in Buchwald-Hartwig amination ensures selective coupling at the imidazole’s C-2 position, avoiding competing reactions at N-1. Side products (e.g., bis-alkylated piperazine) are minimized by maintaining a 1:1.1 molar ratio of piperazine to electrophile.
Purification of Hydrophilic Intermediates
Due to the polarity of 4-(1-methyl-1H-imidazol-2-yl)piperazine, reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) is employed for analytical validation.
Spectroscopic Characterization
Infrared Spectroscopy
A strong absorption at 1685 cm⁻¹ confirms the ketone (C=O) stretch. Peaks at 1602 cm⁻¹ and 1550 cm⁻¹ correspond to imidazole C=N and C=C vibrations, respectively.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 349.2148 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈N₄O.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, pharmacology, and related fields.
Structural Overview
This compound features a unique structure that includes:
- An azepane ring , which is a seven-membered saturated nitrogen-containing ring.
- A piperazine moiety , known for its presence in many pharmaceutical agents.
- An imidazole group , which is often involved in biological activity and drug design.
The molecular formula is with a molecular weight of approximately 334.464 g/mol.
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development, particularly as:
- Antidepressants : Compounds with similar structural features have been studied for their efficacy in treating depression and anxiety disorders.
- Anticancer Agents : The presence of imidazole and piperazine rings has been associated with anticancer activity, making this compound a candidate for further investigation in oncology.
Neuropharmacology
Research indicates that derivatives of piperazine and imidazole can influence neurotransmitter systems. This compound may:
- Modulate serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders.
- Serve as a scaffold for developing new neuroactive drugs.
Antimicrobial Activity
Preliminary studies suggest that compounds containing azepane and imidazole may exhibit antimicrobial properties. This opens avenues for:
- Developing new antibiotics or antifungal agents.
- Investigating the mechanism of action against various pathogens.
Synthesis of Novel Compounds
The unique structure allows for:
- The synthesis of analogs that can be tested for improved biological activity or reduced toxicity.
- Exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of imidazole derivatives. Researchers found that modifications to the piperazine ring significantly influenced the binding affinity to serotonin receptors, suggesting that similar modifications to our compound could enhance its therapeutic efficacy .
Case Study 2: Anticancer Activity
Research conducted on piperazine derivatives showed promising results against various cancer cell lines. The study indicated that compounds with azepane structures demonstrated cytotoxic effects, highlighting the potential of our compound as an anticancer agent .
Case Study 3: Antimicrobial Testing
In a recent investigation into novel antimicrobial agents, compounds featuring azepane rings were tested against bacterial strains. Results indicated significant antibacterial activity, warranting further exploration of our compound's potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole and piperazine moieties are known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
Pharmacological and Functional Comparisons
- Imidazole-Containing Compounds: The target compound’s 1-methylimidazole group is structurally similar to sertaconazole’s imidazole, which is critical for antifungal activity via cytochrome P450 inhibition . However, the absence of a dichlorophenyl group in the target compound may limit its antifungal efficacy. LX2931’s imidazole-oxime derivative demonstrates immunomodulation by inhibiting sphingosine 1-phosphate lyase, suggesting that imidazole positioning and substituents dictate target specificity .
- Piperazine/Ethanone Scaffolds: Compounds like 1-(4-(1-methylimidazol-2-yl)piperazin-1-yl)ethan-1-one (CAS:85671-89-2) share the ethanone-piperazine-imidazole backbone but lack the azepane group. This difference may alter pharmacokinetics; azepane’s larger ring could enhance lipophilicity and membrane permeability . Antioxidant-active compounds in (e.g., QD10) with benzoyl-piperazine-ethanone structures highlight the scaffold’s adaptability for dual-target ligands, though their aryl groups differ from the target’s azepane .
Biological Activity
1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its azepane and piperazine moieties, is being explored for various pharmacological applications, particularly in the realms of neuropharmacology and oncology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates a molecular weight of approximately 282.36 g/mol. The structural complexity is attributed to the presence of both azepane and imidazole rings, which are known to influence biological interactions.
Pharmacological Properties
Research into the pharmacological properties of this compound has indicated several areas of activity:
- Anxiolytic Effects : Similar compounds with piperazine and imidazole structures have demonstrated anxiolytic-like effects in animal models. For instance, studies have shown that derivatives can mediate anxiolytic activity through benzodiazepine and nicotinic pathways, suggesting that this compound may exhibit similar properties .
- Anticancer Activity : Compounds featuring imidazole rings have been associated with anticancer properties. For example, imidazole derivatives have shown significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models, indicating potential therapeutic applications in oncology .
- Neuroprotective Effects : The neuroprotective potential of related compounds has been observed in various studies, suggesting that this compound may also offer protective benefits against neurodegenerative diseases through modulation of neurotransmitter systems.
Case Study 1: Anxiolytic Activity
A study focused on the synthesis and evaluation of a related piperazine derivative demonstrated significant anxiolytic-like effects in rodent models. The compound was tested using the elevated plus maze and light-dark box tests, showing increased time spent in open arms and reduced anxiety-like behavior .
Case Study 2: Anticancer Properties
In a comparative study assessing various imidazole derivatives, one compound exhibited an IC50 value against NSCLC cell lines significantly lower than conventional treatments like erlotinib. This suggests a promising avenue for further research into the anticancer efficacy of similar compounds .
Table 1: Summary of Biological Activities
Q & A
Q. Methodology :
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each synthetic stage to track intermediates and byproducts .
- Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) for intermediates. For final product purification, consider recrystallization in ethanol or acetonitrile .
- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive moieties like imidazole or azepane .
- Catalyst Optimization : Screen palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to reduce side reactions .
What analytical techniques are critical for structural elucidation and purity assessment?
Q. Basic Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity (e.g., azepane’s methylene groups at δ 1.4–1.8 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₈N₅O₂) .
Advanced Methods : - X-ray Crystallography : Resolve 3D conformation using the CCP4 suite for protein-ligand complexes or free compound analysis .
- HPLC-PDA : Quantify purity (>95%) with photodiode array detection to identify UV-active impurities .
How can researchers investigate the compound’s receptor-binding affinity and mechanism of action?
Q. Methodology :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) in competition assays with HEK293 cells expressing 5-HT receptors .
- Molecular Docking : Model interactions with homology-built receptors (e.g., serotonin 5-HT₆) using AutoDock Vina, focusing on piperazine-imidazole hydrogen bonding .
- Functional Studies : Measure cAMP accumulation in transfected cells to assess agonism/antagonism .
How to resolve contradictions in reported biological activity across structural analogs?
Q. Case Study :
- Structural Variations : Compare analogs with trifluoromethyl () vs. methoxy groups () on pyrimidine rings. Use SAR analysis to correlate substituent electronegativity with receptor affinity .
- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to isolate structural effects from experimental variability .
What in vivo models are suitable for evaluating pharmacokinetics and therapeutic potential?
Q. Advanced Approaches :
- Rodent Pharmacokinetics : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. Note azepane’s lipophilicity for blood-brain barrier penetration studies .
- Disease Models : Test in collagen-induced arthritis (CIA) mice for autoimmune applications, monitoring lymphocyte counts and cytokine levels .
How to design a scalable synthesis route using flow chemistry?
Q. Methodology :
- Continuous Flow Reactors : Optimize exothermic steps (e.g., imidazole alkylation) in microreactors to enhance heat dissipation and reduce side products .
- In-line Analytics : Integrate FTIR or UV probes for real-time monitoring of intermediates .
What strategies ensure compound stability during storage and handling?
Q. Best Practices :
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to stabilize the crystalline form .
How can computational modeling predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
